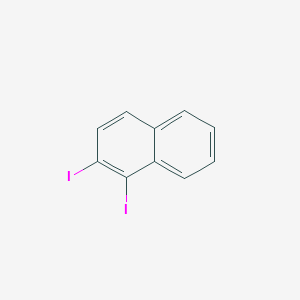1,2-Diiodo-naphthalene
CAS No.:
Cat. No.: VC18418576
Molecular Formula: C10H6I2
Molecular Weight: 379.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6I2 |
|---|---|
| Molecular Weight | 379.96 g/mol |
| IUPAC Name | 1,2-diiodonaphthalene |
| Standard InChI | InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
| Standard InChI Key | UYHYZAYIQAVJCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2I)I |
Introduction
Chemical Identity and Physical Properties
1,2-Diiodo-naphthalene belongs to the class of dihalogenated naphthalenes, with the molecular formula and a molecular weight of 379.964 g/mol . The iodine atoms introduce significant steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 27715-42-0 |
| Molecular Formula | |
| Molecular Weight | 379.964 g/mol |
| Exact Mass | 379.856 g/mol |
| LogP (Octanol-Water) | 4.049 |
| HS Code | 2903999090 |
Notably, data on melting point, boiling point, and density remain unreported in public sources, highlighting gaps in the experimental characterization of this compound . The high LogP value suggests significant hydrophobicity, typical of heavily halogenated aromatics, which may influence its environmental persistence and solubility in organic solvents.
Structural and Spectroscopic Characterization
While X-ray crystallography data for 1,2-diiodo-naphthalene are unavailable, related dihalogenated naphthalenes exhibit planar aromatic cores with halogen atoms adopting perpendicular orientations to minimize steric clashes. For instance, 1,8-diiodo-naphthalene derivatives display distorted geometries due to peri-interactions between iodine and adjacent substituents . Such steric effects likely influence the packing behavior and electronic structure of 1,2-diiodo-naphthalene.
Spectroscopic characterization would typically involve:
-
NMR: Downfield shifts for protons near iodine atoms due to the inductive effect.
-
NMR: Deshielding of carbons bonded to iodine.
-
IR Spectroscopy: C-I stretching vibrations near 500–600 cm.
-
Mass Spectrometry: A molecular ion peak at m/z 379.856 (exact mass) .
Experimental data for these techniques are lacking in public databases, underscoring the need for further studies.
Applications and Research Findings
Organic Electronics
Halogenated naphthalenes serve as precursors for organic semiconductors. For example, core-expanded naphthalene diimides exhibit electron mobilities up to 0.70 cm V s in organic thin-film transistors (OTFTs) . The electron-withdrawing nature of iodine in 1,2-diiodo-naphthalene could enhance charge transport properties, making it a candidate for n-type semiconductors. Additionally, its potential use in blue and green organic light-emitting diodes (OLEDs) is suggested by the performance of diarylnaphthalenes in similar applications .
Synthetic Intermediates
The iodine atoms in 1,2-diiodo-naphthalene are amenable to cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the construction of extended π-systems. This aligns with trends in synthesizing polycyclic aromatic hydrocarbons (PAHs) for optoelectronic materials . For instance, naphthobisbenzothiophene derivatives—synthesized via iodinated intermediates—demonstrate high thermal stability and charge mobility .
Future Directions and Research Opportunities
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability .
-
Materials Science: Exploring its use in perovskite solar cells or as a dopant in organic semiconductors.
-
Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.
-
Structural Analysis: Resolving crystal structures to elucidate steric and electronic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume